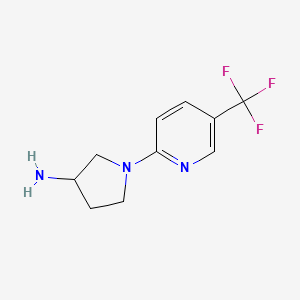

1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine

説明

BenchChem offers high-quality 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3/c11-10(12,13)7-1-2-9(15-5-7)16-4-3-8(14)6-16/h1-2,5,8H,3-4,6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMPURKYECKBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594937 | |

| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202267-15-0 | |

| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-Depth Technical Guide: 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated heteroaromatics is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine is a highly specialized, bifunctional building block. It combines the metabolic stability of a trifluoromethylated pyridine with the conformationally restricted, basic vectoring of a pyrrolidine-3-amine moiety.

While the exact CAS Registry Number for this specific pyrrolidine isomer is often catalog-specific or dependent on its stereochemical resolution ((R) vs. (S) enantiomers), it is structurally and functionally analogous to commercially indexed building blocks like 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine (CAS: 127561-18-6)[1]. This whitepaper details the physicochemical properties, mechanistic utility, and a self-validating synthetic protocol for this critical pharmacophore.

Chemical Identity & Physicochemical Profiling

Understanding the baseline metrics of this building block is essential for predicting its behavior in biological systems and during downstream synthesis. The data below is extrapolated from established databases for closely related fluorinated pyridine-amine analogs[2].

| Property | Value | Structural Implication |

| IUPAC Name | 1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | Unambiguous chemical identifier. |

| Molecular Formula | C₁₀H₁₂F₃N₃ | Defines stoichiometry for synthesis. |

| Molecular Weight | 231.22 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |

| SMILES | NC1CCN(c2ncc(C(F)(F)F)cc2)C1 | Machine-readable format for computational docking. |

| H-Bond Donors | 1 (Primary Amine) | Capable of forming critical salt bridges in target active sites. |

| H-Bond Acceptors | 3 (Pyridine N, Pyrrolidine N, Amine N) | Enhances aqueous solubility and target engagement. |

| Est. LogP | ~1.5 - 1.8 | Balanced lipophilicity for membrane permeability. |

Mechanistic Rationale in Drug Design

The selection of this specific fragment in medicinal chemistry is driven by strict causality. Each structural component serves a distinct, synergistic purpose in drug design:

-

The Trifluoromethyl (-CF₃) Group : Positioned at the 5-position of the pyridine ring, this strongly electron-withdrawing and lipophilic group acts as a metabolic shield. It effectively blocks cytochrome P450-mediated oxidation at the otherwise vulnerable para-position, significantly extending the compound's half-life[3].

-

The Pyridine Core : The nitrogen atom in the aromatic ring lowers the electron density of the system. This not only activates the 2-position for the initial synthesis but also lowers the pKa of the attached pyrrolidine nitrogen, preventing excessive basicity that could lead to hERG toxicity or poor oral bioavailability.

-

The Pyrrolidine-3-amine Spacer : Unlike flexible alkyl chains, the pyrrolidine ring restricts the conformational space of the molecule. The primary amine serves as a functional handle for coupling (e.g., forming amides, ureas, or sulfonamides), while the ring structure vectors this functional group into specific spatial orientations to maximize binding affinity.

Figure 1: Pharmacophoric contributions of the molecule's structural components.

Validated Synthesis Workflow (Self-Validating Protocol)

The synthesis relies on a highly efficient Nucleophilic Aromatic Substitution (S_NAr). The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is heavily activated toward S_NAr due to the electron-withdrawing nature of both the ortho-nitrogen and the para-trifluoromethyl group[3].

To ensure scientific integrity, the protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to verify causality and success at each step[4],[5].

Step 1: S_NAr Coupling

Objective : Displace the chloride leaving group with the secondary amine of the protected pyrrolidine.

-

Charge : To a dry round-bottom flask under N₂ atmosphere, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and tert-butyl pyrrolidin-3-ylcarbamate (1.1 eq).

-

Solvent & Base : Dissolve the reagents in anhydrous DMF (0.2 M). Add anhydrous K₂CO₃ (2.5 eq).

-

Causality: K₂CO₃ is a mild, insoluble base that scavenges the HCl byproduct, preventing the protonation of the nucleophilic amine without causing undesired side reactions. DMF stabilizes the anionic Meisenheimer transition state.

-

-

Reaction : Heat the mixture to 90 °C for 12–16 hours.

-

IPC (Self-Validation) : Sample the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass is consumed and the intermediate mass ( [M+H]+≈332.1 ) is the dominant peak.

Step 2: Acidic Deprotection

Objective : Remove the Boc protecting group to reveal the primary amine.

-

Workup : Cool the Step 1 mixture, dilute with EtOAc, and wash extensively with LiCl (aq) to remove DMF. Concentrate the organic layer in vacuo.

-

Deprotection : Dissolve the crude intermediate in Dichloromethane (DCM). Slowly add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

-

Causality: TFA provides the necessary acidity to protonate the carbamate, driving the release of isobutylene gas and CO₂, making the reaction irreversible.

-

-

IPC (Self-Validation) : LC-MS analysis should confirm the disappearance of the 332.1 mass and the emergence of the final product mass ( [M+H]+≈232.1 ).

-

Isolation : Concentrate the mixture, neutralize with saturated NaHCO₃, extract into DCM, dry over Na₂SO₄, and evaporate to yield the free base product.

Figure 2: Step-by-step SNAr synthesis workflow and Boc-deprotection.

Reaction Optimization & Causality

To further empower researchers, the following table summarizes the causal relationships behind the optimization parameters of the S_NAr workflow:

| Parameter | Selected Condition | Causality / Chemical Rationale |

| Solvent | DMF or NMP | Polar aprotic environments highly stabilize the charge separation required to form the Meisenheimer complex during S_NAr[5]. |

| Base | K₂CO₃ (2.5 eq) | Mild inorganic base neutralizes the generated HCl without degrading the Boc-carbamate, which is sensitive to strong nucleophilic bases. |

| Temperature | 90 °C | Provides the precise thermal energy needed to overcome the activation barrier of the S_NAr reaction while avoiding thermal decomposition of the amine. |

| Deprotection | TFA (20% in DCM) | Efficiently cleaves the Boc group via a tert-butyl cation mechanism; easily removed by evaporation due to its high volatility. |

References

- Three Chloro(trifluoromethyl)

- Inhibitors of glycogen synthase kinase 3 (WO1999065897A1)

- Aryl ether compounds as tead modulators (WO2022177869A1)

- 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine | 127561-18-6 (Proxy Analog) Sigma-Aldrich

Sources

- 1. 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine | 127561-18-6 [sigmaaldrich.com]

- 2. 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine | C10H12F3N3 | CID 2777786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO1999065897A1 - Inhibitors of glycogen synthase kinase 3 - Google Patents [patents.google.com]

- 5. WO2022177869A1 - Aryl ether compounds as tead modulators - Google Patents [patents.google.com]

Engineering 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine Structural Analogs: A Technical Guide to Scaffold Optimization and TRPV1 Antagonist Development

Executive Summary

In modern medicinal chemistry, the design of highly selective, orally bioavailable ligands requires the precise tuning of physicochemical properties. The 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine scaffold represents a masterclass in such structural engineering. By combining a rigidified chiral diamine core with an electron-deficient, lipophilic heteroaromatic ring, this scaffold has become a cornerstone in the development of novel therapeutics, most notably in the design of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for pain management[1].

This technical guide explores the causality behind the physicochemical advantages of this scaffold, details self-validating synthetic workflows, and profiles its pharmacological application in clinical candidates such as SB-705498[1][2].

Part 1: Structural & Physicochemical Profiling

The utility of the 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine scaffold lies in the synergistic electronic and steric effects of its constituent moieties.

Electronic Modulation and Basicity (pKa Shift)

Unsubstituted pyrrolidines are highly basic (pKa ~9.0–9.5), which often leads to poor membrane permeability and high promiscuity, particularly regarding hERG channel liability. By attaching the 5-(trifluoromethyl)pyridin-2-yl group to the pyrrolidine nitrogen (N1), the lone pair of the nitrogen is heavily delocalized into the electron-deficient pyridine ring. This resonance effect is further amplified by the strong inductive electron-withdrawing nature of the para-CF3 group. Consequently, the basicity of the N1 nitrogen drops drastically (pKa ~3.0–4.0), rendering it essentially neutral at physiological pH.

Conversely, the primary amine at the 3-position remains sufficiently nucleophilic (pKa ~8.5–9.0) to serve as an orthogonal handle for derivatization (e.g., forming ureas or amides) without requiring complex protecting group strategies during late-stage functionalization.

Lipophilicity and Metabolic Stability

The incorporation of the CF3 group serves a dual purpose:

-

Metabolic Shielding: It blocks cytochrome P450-mediated oxidation at the highly vulnerable 5-position of the pyridine ring.

-

Hydrophobic Target Engagement: It increases the overall lipophilicity (LogP) of the molecule, allowing the scaffold to anchor deeply into lipophilic pockets of target receptors, such as the vanilloid binding site of TRPV1[1].

Table 1: Physicochemical Property Modulation

| Property | Unsubstituted Pyrrolidin-3-amine | 1-(5-(CF3)pyridin-2-yl)pyrrolidin-3-amine | Causality / Implication |

| Pyrrolidine N pKa | ~9.0 - 9.5 | ~3.0 - 4.0 | Resonance delocalization into the electron-deficient pyridine ring drastically reduces basicity, minimizing hERG binding. |

| Primary Amine pKa | ~9.0 - 9.5 | ~8.5 - 9.0 | Remains sufficiently basic/nucleophilic for selective acylation or urea formation. |

| LogP (Lipophilicity) | < 0 (Hydrophilic) | ~2.0 - 2.5 | CF3 group and aromatic ring increase lipophilicity, enhancing membrane permeability. |

| Metabolic Stability | Low (prone to N-oxidation) | High | CF3 group blocks CYP450-mediated oxidation; reduced N-basicity prevents N-dealkylation. |

Part 2: Synthetic Methodologies & Workflows

The synthesis of this scaffold relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr). The 2-chloro-5-(trifluoromethyl)pyridine precursor is highly activated toward SNAr due to the strongly electron-withdrawing CF3 group positioned para to the leaving chloride. This lowers the energy of the Meisenheimer complex intermediate, allowing the reaction to proceed smoothly with secondary amines.

Synthetic workflow for 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine derivatives.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure high enantiomeric purity and yield, the following self-validating protocols are recommended.

Protocol 1: SNAr Coupling and Intermediate Validation

Objective: Synthesis of (R)-tert-butyl (1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate.

-

Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and (R)-tert-butyl pyrrolidin-3-ylcarbamate (1.1 eq) in anhydrous DMF (0.2 M).

-

Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar Meisenheimer transition state during the SNAr reaction.

-

-

Base Addition: Add anhydrous K₂CO₃ (2.5 eq).

-

Causality: K₂CO₃ acts as a non-nucleophilic base to scavenge the generated HCl without competing with the pyrrolidine nucleophile.

-

-

Thermal Activation: Heat the reaction mixture to 90°C for 12 hours.

-

Validation Check 1 (In-Process): Monitor via LC-MS. The reaction is complete when the starting pyridine mass is consumed and the target mass [M+H]⁺ is dominant.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) followed by brine.

-

Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing solvent contamination in the final product.

-

-

Validation Check 2 (Purity): Dry the organic layer over Na₂SO₄, concentrate, and analyze via Chiral HPLC to ensure no racemization occurred at the C3 position (target ee > 99%).

Protocol 2: Deprotection and Urea Formation (SB-705498 Analog Synthesis)

Objective: Synthesis of N-(2-bromophenyl)-N'-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl]urea.

-

Boc Deprotection: Dissolve the intermediate from Protocol 1 in minimal DCM. Add 4M HCl in dioxane (10 eq) at 0°C. Stir for 2 hours at room temperature.

-

Isolation: Concentrate under reduced pressure to yield the hydrochloride salt of the core scaffold.

-

Urea Coupling: Suspend the salt in anhydrous DCM. Add DIPEA (3.0 eq) to liberate the free base. Dropwise, add 2-bromophenyl isocyanate (1.05 eq) at 0°C.

-

Validation Check 3: Stir for 1 hour. Quench with saturated NaHCO₃. Extract, dry, and purify via flash chromatography. Verify the final structure via ¹H-NMR (specifically noting the urea NH protons at ~6.5-8.0 ppm) and HRMS[3].

Part 4: Pharmacological Profiling & Target Space (TRPV1)

The most prominent application of this scaffold is in the development of TRPV1 antagonists. TRPV1 is a nonselective cation channel expressed on sensory neurons, acting as a molecular integrator of noxious stimuli (heat >43°C, acidic pH, and capsaicin)[4]. Overactivation of TRPV1 is a primary driver of chronic inflammatory and neuropathic pain.

The clinical candidate SB-705498 utilizes the (R)-enantiomer of this scaffold, coupled with a 2-bromophenyl urea[1]. The scaffold's CF3-pyridine tail anchors into a deep hydrophobic pocket of the TRPV1 channel, while the urea moiety forms critical hydrogen bonds, locking the channel in a closed state and preventing calcium influx[1][3].

TRPV1 signaling pathway highlighting the inhibitory mechanism of scaffold-derived antagonists.

Table 2: Structure-Activity Relationship (SAR) of TRPV1 Antagonists (Urea Derivatives)

Data synthesized from the pharmacological profiling of SB-705498 analogs[1][2][3].

| R-Group (Urea) | Target Affinity (IC₅₀) | In Vivo Efficacy | Mechanistic Note |

| 2-Bromophenyl (SB-705498) | 3 nM (Capsaicin) | High (Oral) | Optimal steric bulk and halogen bonding in the TRPV1 binding site. Rapid, reversible blockade. |

| Phenyl | > 100 nM | Low | Lacks essential halogen-pocket interaction, leading to rapid dissociation. |

| 2-Chlorophenyl | ~ 25 nM | Moderate | Slightly smaller atomic radius than bromine reduces the optimal fit within the binding pocket. |

By leveraging the 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine scaffold, researchers can achieve highly potent, orally bioavailable compounds capable of multimodal antagonism against capsaicin-, acid-, and heat-mediated receptor activation[1].

References

-

Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor Source: Journal of Pharmacology and Experimental Therapeutics (PubMed/NIH) URL:[Link]

-

TRPV1: On the Road to Pain Relief Source: PMC - NIH URL:[Link]

Sources

- 1. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery and Agrochemical Professionals

Introduction: The Strategic Advantage of Trifluoromethylpyridine Scaffolds

The incorporation of a trifluoromethyl (CF3) group into the pyridine ring has emerged as a cornerstone of modern medicinal and agricultural chemistry.[1][2] This strategic chemical modification bestows unique physicochemical properties upon the parent molecule, often leading to significant enhancements in biological activity, metabolic stability, and bioavailability.[3][4] The strong electron-withdrawing nature of the CF3 group, combined with its high lipophilicity and resistance to metabolic degradation, makes trifluoromethylpyridine (TFMP) derivatives a versatile and highly sought-after scaffold in the development of novel pharmaceuticals and crop protection agents.[2][4] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of TFMP derivatives, their mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

I. Agrochemical Applications: Safeguarding Crop Yields

TFMP derivatives have demonstrated remarkable success in the agrochemical sector, with commercialized products spanning herbicides, insecticides, fungicides, and plant activators.[3][5] The unique properties of the TFMP moiety contribute to their potency and selectivity, making them valuable tools for integrated pest management.[1]

A. Herbicidal Activity: Disrupting Weed Growth

Several commercial herbicides are built upon the TFMP scaffold, targeting essential biochemical pathways in weeds.[5][6]

-

Mechanism of Action: A prominent example is Fluazifop-butyl, which acts as an acetyl-CoA carboxylase (ACCase) inhibitor.[3] ACCase is a critical enzyme in fatty acid biosynthesis, and its inhibition leads to the disruption of cell membrane formation and ultimately, plant death. Another class of TFMP-containing herbicides, such as Flazasulfuron, inhibits acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[7]

-

Structure-Activity Relationship (SAR): Research has shown that the position of the trifluoromethyl group on the pyridine ring, along with the nature of other substituents, significantly influences herbicidal activity and crop selectivity.[3] For instance, the introduction of a TFMP moiety in place of a corresponding benzene analogue can lead to superior translocation within the plant and enhanced herbicidal efficacy.[3]

B. Insecticidal Activity: A Multi-pronged Attack on Pests

TFMP derivatives have been developed into potent insecticides with diverse modes of action, targeting various insect pests.[1][5]

-

Key Commercial Products and their Mechanisms:

-

Chlorfluazuron: Acts as an insect growth regulator (IGR) by inhibiting chitin synthesis, which is crucial for the formation of the insect exoskeleton. This leads to failed molting and mortality, particularly in larval stages.[5]

-

Flonicamid: This compound exhibits a unique mode of action, targeting the chordotonal organs of insects, which are responsible for hearing and balance. This disruption of sensory function leads to the cessation of feeding and eventual starvation.[3]

-

Sulfoxaflor: Targets the nicotinic acetylcholine receptor (nAChR) in a manner distinct from neonicotinoids, leading to paralysis and death in sap-feeding insects.[5]

-

Pyridalyl: This insecticide has a novel mode of action that is not fully elucidated but is known to be effective against lepidopteran pests.[5]

-

-

Emerging Research: Novel TFMP derivatives incorporating piperazine and 1,3,4-oxadiazole moieties have shown promising broad-spectrum insecticidal and nematicidal activities.[1][2] Structure-activity relationship studies indicate that the nature and position of substituents on associated phenyl rings play a crucial role in determining the potency and selectivity of these compounds.[1]

C. Fungicidal and Bactericidal Activity: Combating Plant Pathogens

The TFMP scaffold is also present in fungicides that protect crops from various fungal diseases.[1][5]

-

Mechanism of Action: Fluazinam, for example, is a broad-spectrum fungicide that uncouples oxidative phosphorylation in fungal mitochondria, disrupting the energy production of the pathogen.[5]

-

Antibacterial Potential: Recent research has explored TFMP derivatives for their antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae. Compounds containing oxadiazole sulfones and methoxybenzyl amino-1,3,4-thiadiazole have demonstrated significant efficacy.[1]

D. Antiviral Activity: Activating Plant Defense Mechanisms

A fascinating application of TFMP derivatives is in the development of plant activators, which stimulate the plant's own immune system to resist viral infections.[8][9]

-

Mechanism of Action: Certain trifluoromethylpyridine piperazine derivatives have been shown to protect plants against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[8][9] These compounds do not act directly on the virus but rather induce the plant's systemic acquired resistance (SAR).[8][9] This is achieved by enhancing the activity of defense-related enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), and by activating the phenylpropanoid biosynthesis pathway.[8][9]

-

Quantitative Efficacy: For example, compound A16 from a study on trifluoromethylpyridine piperazine derivatives showed a potent protective activity against TMV with an EC50 value of 18.4 µg/mL, which was superior to the commercial agent ningnanmycin (EC50 = 50.2 µg/mL).[8][9]

II. Pharmaceutical Applications: Targeting Human Diseases

The favorable properties of the TFMP group have led to its incorporation into a number of approved drugs and clinical candidates for the treatment of various human diseases, particularly cancer.[3][7]

A. Kinase Inhibition in Oncology

Many TFMP derivatives have been designed as potent and selective inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[3][10]

-

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase and preventing the phosphorylation of downstream substrates. This blocks the signaling cascade that drives tumor cell proliferation, survival, and angiogenesis.[10]

-

Examples of TFMP-based Kinase Inhibitors:

-

Pexidartinib: A potent inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) kinase, approved for the treatment of tenosynovial giant cell tumors.[3]

-

Bimiralisib (PQR309): A pan-class I PI3K/mTOR inhibitor that has shown promise in oncology.[10] The 2-amino-4-(trifluoromethyl)pyridine moiety of bimiralisib forms crucial hydrogen bonds within the ATP-binding site of the PI3K enzyme.[10]

-

B. Other Therapeutic Areas

Beyond oncology, TFMP derivatives are being explored for a range of other therapeutic applications.[3][7]

-

Fuzapladib: A veterinary medicine used to treat pancreatitis in dogs, which contains a TFMP moiety.[3]

-

RORγt Inverse Agonists: 6-(Trifluoromethyl)-pyridine derivatives have been identified as potent inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a target for autoimmune diseases. The most active compounds exhibit low nanomolar inhibitory activity in cell-based assays.[11]

III. Experimental Protocols and Methodologies

The evaluation of the biological activity of trifluoromethylpyridine derivatives involves a range of standardized in vitro and in vivo assays.

A. Antiviral Activity Assay (Half-Leaf Method)

This method is commonly used to assess the efficacy of compounds against plant viruses like TMV.[8]

Protocol:

-

Plant Preparation: Cultivate susceptible host plants (e.g., Nicotiana tabacum L.) to the 5-6 leaf stage.

-

Compound Application: Prepare solutions of the test compounds and a positive control (e.g., ningnanmycin) at various concentrations.

-

Inoculation:

-

For protective activity , spray the compound solution onto the left half of a leaf and a solvent control onto the right half. After 24 hours, inoculate the entire leaf with a suspension of the virus.

-

For curative activity , first inoculate the entire leaf with the virus. After 2-4 hours, apply the compound solution to the left half of the leaf and the solvent control to the right half.

-

For inactivation activity , mix the compound solution with the virus suspension and let it sit for 30 minutes before inoculating the left half of a leaf. Inoculate the right half with a mixture of the solvent and the virus suspension.

-

-

Incubation and Observation: Keep the plants in a controlled environment for 3-4 days to allow for lesion development.

-

Data Analysis: Count the number of lesions on each half of the leaf. Calculate the percent inhibition using the formula: Inhibition (%) = [1 - (Number of lesions on treated half / Number of lesions on control half)] x 100. Calculate the EC50 value based on the dose-response curve.

B. Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay determines the ability of a compound to inhibit the growth of fungal pathogens.[12]

Protocol:

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.

-

Compound Incorporation: While the PDA is still molten, add the test compound (dissolved in a solvent like DMSO) to achieve the desired final concentration. Pour the mixture into Petri dishes.

-

Inoculation: Place a mycelial plug (a small disc of agar with fungal growth) from a fresh culture of the target fungus onto the center of the PDA plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days until the fungal growth in the control plate (containing only the solvent) has reached a significant size.

-

Data Analysis: Measure the diameter of the fungal colony in both the treated and control plates. Calculate the percent inhibition using the formula: Inhibition (%) = [1 - (Diameter of treated colony / Diameter of control colony)] x 100.

C. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic potential of a compound against cancer cell lines.[12]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the TFMP derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

IV. Data Presentation

Table 1: Antiviral Activity of Trifluoromethylpyridine Piperazine Derivatives

| Compound | Activity Type | Target Virus | EC50 (µg/mL) | Reference |

| A16 | Protective | TMV | 18.4 | [8][9] |

| Ningnanmycin | Protective | TMV | 50.2 | [8][9] |

| A16 | Protective | CMV | 347.8 | [8][9] |

| Ningnanmycin | Protective | CMV | 359.6 | [8][9] |

| A17 | Curative | TMV | 86.1 | [8] |

| Ningnanmycin | Curative | TMV | 131.7 | [8] |

Table 2: Kinase Inhibitory Activity of Selected Trifluoromethylpyridine Derivatives

| Compound | Target Kinase | Activity Metric | Value | Reference |

| Pexidartinib | CSF-1R | IC50 | 13 nM | [3] |

| Bimiralisib (PQR309) | PI3Kα | IC50 | 39 nM | [10] |

| Bimiralisib (PQR309) | mTOR | IC50 | 17 nM | [10] |

| W14 | RORγt | IC50 | 7.5 nM | [11] |

V. Visualizations

Diagram 1: Proposed Mechanism of Antiviral Action of Trifluoromethylpyridine Piperazine Derivatives

Caption: Induction of Systemic Acquired Resistance in plants by TFMP derivatives.

Diagram 2: General Workflow for In Vitro Cytotoxicity Screening (MTT Assay)

Caption: Step-by-step workflow for determining the cytotoxicity of TFMP derivatives.

VI. Conclusion

Trifluoromethylpyridine derivatives represent a privileged chemical scaffold with broad-ranging biological activities that have been successfully harnessed in both agriculture and medicine. The unique electronic and steric properties conferred by the trifluoromethyl group significantly impact the potency, selectivity, and pharmacokinetic profiles of these compounds. The diverse mechanisms of action, from enzyme inhibition to the modulation of host defense responses, underscore the versatility of the TFMP core. Continued exploration of the structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of next-generation TFMP derivatives with even greater efficacy and safety profiles, addressing unmet needs in human health and crop protection.

References

-

He, F., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1064581. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 293-306. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Shao, X., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(13), 3899-3913. [Link]

-

Jain, V., et al. (2023). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. ResearchGate. [Link]

-

He, F., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers. [Link]

-

Li, Y., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6265. [Link]

-

Shao, X., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103521. [Link]

-

Wang, W., et al. (2022). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Chemical and Pharmaceutical Bulletin, 70(9), 629-637. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

-

Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524-7542. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chigroup.site [chigroup.site]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivative...: Ingenta Connect [ingentaconnect.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

commercial availability of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine

An In-Depth Technical Guide to the Commercial Availability and Application of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine

Executive Summary: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine. This compound is a valuable heterocyclic building block that merges two privileged scaffolds in modern drug discovery: the trifluoromethylpyridine moiety and the pyrrolidine ring. The strategic incorporation of the trifluoromethyl group is known to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] This document provides a detailed overview of the compound's chemical properties, commercial availability, representative synthesis and quality control procedures, and its significant applications in pharmaceutical research and development.

Chemical Identity and Physicochemical Properties

1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine is a solid organic compound recognized for its utility as a key intermediate in the synthesis of more complex bioactive molecules. Its identity is confirmed by its unique CAS number, 1242850-54-9.[2]

Diagram: Chemical Structure

Below is the 2D chemical structure of the title compound.

Caption: High-level workflow for the synthesis and purification of the target compound.

Quality Control and Analytical Validation

Trustworthiness in chemical synthesis is established through rigorous analytical validation. A multi-technique approach is non-negotiable for confirming the structure and purity of the final compound.

-

¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure by showing the expected proton and carbon signals and their respective couplings. The presence of the trifluoromethyl group is often confirmed by ¹⁹F NMR.

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any unreacted starting materials or byproducts. A purity level (e.g., >98%) is typically reported as the area-under-the-curve percentage.

Applications in Research and Development

The structural motif of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine is highly relevant in modern medicinal chemistry. The trifluoromethylpyridine core is a cornerstone in the development of pharmaceuticals and agrochemicals. [3]

-

Kinase Inhibitors: The pyridine-amine scaffold is a common feature in many kinase inhibitors designed to target ATP binding sites. Derivatives can be explored as potential treatments for various cancers. [1][4]* Central Nervous System (CNS) Agents: The pyrrolidine ring is a privileged structure in CNS drug discovery. [5]The lipophilicity imparted by the -CF₃ group can aid in crossing the blood-brain barrier, making this scaffold attractive for developing drugs targeting neurological or psychiatric disorders. [1]* Anti-Infective Agents: Fluorinated aromatic compounds frequently exhibit potent antibacterial or antiviral activity. [1]This building block serves as a valuable starting point for the synthesis of novel anti-infective drug candidates.

Safety, Handling, and Storage

-

Hazard Profile (Inferred): Similar trifluoromethylpyridines and aminopyrrolidines are classified as harmful if swallowed and may cause skin and eye irritation. [6]Some related structures are corrosive. [7]Assume the compound is toxic and an irritant.

-

Handling: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields. [8][9]Avoid generating dust. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [6]For long-term stability, storage in a freezer under an inert atmosphere is recommended. [6]

References

-

Beijing Xinheng Research Technology Co., Ltd. 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine. [Link]

-

Acros PharmaTech Limited. SAFETY DATA SHEET: 5-(trifluoromethyl)pyridazin-3-amine. [Link]

-

Seo, J., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

ResearchGate. Synthesis of trifluoromethylated pyrrolidines via decarboxylative [3+2] cycloaddition of non-stabilized N-unsubstituted azomethine ylides. [Link]

-

Capot Chemical. MSDS of 5-(Trifluoromethyl)pyridin-3-amine. [Link]

- Google Patents. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.

-

MDPI. First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine - CAS:1242850-54-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tantuchemicals.com [tantuchemicals.com]

- 5. enamine.net [enamine.net]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. acrospharma.co.kr [acrospharma.co.kr]

- 9. capotchem.com [capotchem.com]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the potential therapeutic targets of the novel small molecule, 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine. By dissecting its structural components—a trifluoromethylated pyridine ring linked to a pyrrolidine moiety—we identify and rationalize several high-probability target classes. This document serves as a roadmap for researchers, providing a robust framework for initiating target identification and validation studies. We delve into the mechanistic basis for each potential target, supported by authoritative citations, and propose detailed experimental workflows to empirically validate these hypotheses. The guide is structured to empower drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic promise of this compound.

Introduction: Deconstructing 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine for Therapeutic Target Prioritization

The quest for novel therapeutics often begins with a single, promising molecule. 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine presents a compelling case for investigation due to its unique combination of chemical motifs, each with a well-documented history in successful drug discovery campaigns. The strategic incorporation of a trifluoromethyl group on the pyridine ring, coupled with the versatile pyrrolidine scaffold, suggests a high potential for specific and potent interactions with a range of biological targets.

The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical properties, known to enhance metabolic stability, binding affinity, and cellular permeability.[1][2] Its strong electron-withdrawing nature can significantly influence the pKa of the pyridine nitrogen, altering its hydrogen bonding capabilities.[3] The pyridine ring itself is a common pharmacophore found in numerous approved drugs, recognized for its ability to engage in various non-covalent interactions within protein binding pockets, including hydrogen bonds and cation-π interactions.[4][5] Finally, the pyrrolidine ring, a saturated five-membered heterocycle, is a privileged scaffold in medicinal chemistry, often mimicking the structure of proline and enabling critical interactions with enzyme active sites.[6][7][8][9]

This guide will systematically explore the most probable therapeutic targets for this molecule, drawing upon established structure-activity relationships (SAR) for each of its constituent parts. We will present a logical and evidence-based rationale for prioritizing each target class, followed by actionable experimental protocols for validation.

High-Priority Therapeutic Target Classes

Based on a comprehensive analysis of the compound's structure, we have identified the following high-priority target classes for initial investigation.

Dipeptidyl Peptidase IV (DPP-4) Inhibition

Rationale: The pyrrolidine moiety is a well-established proline mimic, a key feature for binding to the active site of Dipeptidyl Peptidase IV (DPP-4).[10] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones.[11] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[12][13] The pyrrolidine scaffold of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine can potentially occupy the S1 hydrophobic pocket of the DPP-4 active site, a common binding mode for many clinically successful DPP-4 inhibitors.[13]

Role of Structural Moieties:

-

Pyrrolidine Ring: Acts as the primary recognition element, mimicking the proline residue of natural substrates and anchoring the molecule in the S1 pocket.[10]

-

Amine Group: The 3-amine group on the pyrrolidine ring can form critical hydrogen bond interactions with key residues in the active site, such as Tyr662, Glu205, and Glu206, further enhancing binding affinity.[13]

-

Trifluoromethylated Pyridine Ring: This portion of the molecule can extend into the S2 or S2 extensive pockets of the enzyme, forming additional hydrophobic and electrostatic interactions that contribute to potency and selectivity.[13] The trifluoromethyl group, in particular, can enhance binding through favorable lipophilic interactions.[1]

Experimental Workflow for Target Validation:

Caption: Workflow for DPP-4 target validation.

Detailed Protocol: DPP-4 Enzymatic Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine against human recombinant DPP-4.

-

Materials:

-

Human recombinant DPP-4 (e.g., from R&D Systems).

-

DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).

-

Assay buffer: Tris-HCl buffer, pH 7.5.

-

Test compound: 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine, dissolved in DMSO.

-

Positive control: A known DPP-4 inhibitor (e.g., Sitagliptin).

-

384-well black microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

Add 5 µL of the compound dilution to the wells of the microplate.

-

Add 20 µL of human recombinant DPP-4 (at a final concentration of 1 ng/µL) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate (at a final concentration of 100 µM).

-

Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over 30 minutes at 37°C.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Rationale: The pyridine ring is the core pharmacophore of nicotine and many other nAChR agonists and modulators.[4] Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[14] Modulation of nAChR subtypes has therapeutic potential for treating inflammatory disorders, pain, and neurological conditions.[15][16] The 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine structure bears a resemblance to known nAChR ligands, suggesting it could act as an agonist, antagonist, or allosteric modulator.[5]

Role of Structural Moieties:

-

Pyridine Ring: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for binding to the nAChR ligand-binding domain.[4]

-

Trifluoromethyl Group: This group can influence the electronic properties of the pyridine ring and engage in specific interactions within the binding pocket, potentially contributing to subtype selectivity.[1]

-

Pyrrolidine Ring: The pyrrolidinyl moiety can mimic the pyrrolidine ring of nicotine, contributing to the overall binding affinity through hydrophobic and van der Waals interactions.[4] The cationic nitrogen of the pyrrolidine at physiological pH is also a key feature for nicotinic agonists.[4]

Experimental Workflow for Target Validation:

Caption: Workflow for nAChR target validation.

Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

-

Objective: To characterize the functional activity (agonist, antagonist, or modulator) of the test compound on specific nAChR subtypes expressed in Xenopus oocytes.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA for desired nAChR subunits (e.g., human α7, α4, β2).

-

Collagenase solution.

-

Barth's solution.

-

Two-electrode voltage clamp setup.

-

Test compound and acetylcholine (ACh).

-

-

Procedure:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-5 days.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

To test for agonist activity, perfuse the oocyte with increasing concentrations of the test compound and measure the elicited current.

-

To test for antagonist activity, co-apply the test compound with a known concentration of ACh and measure the inhibition of the ACh-induced current.

-

To test for allosteric modulation, pre-apply the test compound followed by co-application with ACh and look for potentiation or inhibition of the ACh response.

-

Construct concentration-response curves to determine EC50 or IC50 values.

-

Monoamine Oxidase (MAO) Inhibition

Rationale: The trifluoromethyl group is a common feature in many selective Monoamine Oxidase (MAO) inhibitors, particularly for the MAO-B isoform.[17] MAOs are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[19][20] The electron-withdrawing properties of the trifluoromethyl group can be crucial for the inhibitory activity of these compounds.[3]

Role of Structural Moieties:

-

Trifluoromethylated Pyridine Ring: The trifluoromethyl group is a key pharmacophore for MAO inhibition, contributing to both potency and selectivity. Its electron-withdrawing nature can influence the interaction with the flavin cofactor in the MAO active site.[17]

-

Pyrrolidine Ring: While not a classic MAO inhibitor scaffold, the pyrrolidine ring and its amine substituent can occupy the substrate-binding cavity and contribute to the overall binding affinity.

Experimental Workflow for Target Validation:

Caption: Workflow for MAO target validation.

Detailed Protocol: MAO-Glo™ Assay (Promega)

-

Objective: To determine the IC50 values of the test compound against human recombinant MAO-A and MAO-B.

-

Materials:

-

MAO-Glo™ Assay kit (Promega).

-

Human recombinant MAO-A and MAO-B enzymes.

-

Test compound and known MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

-

White, opaque 96-well or 384-well plates.

-

Luminometer.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the test compound and MAO enzyme (A or B) to the wells.

-

Incubate for 15 minutes at room temperature.

-

Add the MAO substrate to initiate the reaction and incubate for 60 minutes.

-

Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

-

Incubate for 20 minutes at room temperature.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition and determine the IC50 values.

-

Secondary and Exploratory Target Classes

While the aforementioned target classes represent the highest probability for interaction with 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine, other possibilities should not be discounted.

G-Protein Coupled Receptors (GPCRs)

The vastness of the GPCR superfamily and the prevalence of pyridine-containing ligands make this a plausible, albeit broad, target class.[21][22][23] Initial screening against a panel of representative GPCRs (e.g., aminergic, peptidergic, and orphan receptors) could reveal unexpected activities.

Kinases

The presence of a 4-(trifluoromethyl)pyridin-2-amine moiety in a known potent PI3K/mTOR inhibitor suggests that the compound could have an affinity for kinase active sites.[24] Broad kinase panel screening would be a valuable exploratory step.

Other Potential Targets

-

Androgen Receptor: Some trifluoromethyl-pyridine derivatives have been identified as androgen receptor antagonists.[25]

-

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): Pyrrolidine-containing compounds have been developed as inhibitors of this enzyme.[26]

Data Presentation and Interpretation

For each experimental workflow, it is crucial to present the data in a clear and interpretable format.

Table 1: Example Data Summary for Initial Target Screening

| Target Class | Primary Assay | IC50 / EC50 (µM) | Selectivity | Notes |

| DPP-4 | Enzymatic Inhibition | 0.5 | >100-fold vs. DPP-8/9 | Potent and selective inhibition observed. |

| nAChR (α7) | TEVC (Agonist) | 2.1 | Moderate selectivity | Partial agonist activity detected. |

| MAO-B | MAO-Glo™ Assay | 15.3 | 5-fold vs. MAO-A | Weak, non-selective inhibition. |

| GPCR Panel | Radioligand Binding | >50 | No significant hits | Low probability of direct GPCR antagonism. |

| Kinase Panel | KinomeScan | >10 | No significant hits | Low probability of kinase inhibition. |

Conclusion and Future Directions

This technical guide provides a comprehensive and actionable framework for the initial stages of therapeutic target identification for 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine. The structural features of this molecule strongly suggest that Dipeptidyl Peptidase IV (DPP-4) and Nicotinic Acetylcholine Receptors (nAChRs) are the most promising target classes for immediate investigation. The proposed experimental workflows offer a clear path forward for validating these hypotheses.

Successful validation of a primary target will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the development of a novel therapeutic agent. It is through this systematic and evidence-driven approach that the full therapeutic potential of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine can be realized.

References

-

Biftu, T., et al. (2007). Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit. Bioorganic & Medicinal Chemistry Letters, 17(7), 1845-1849. [Link]

-

Mahan, M. E., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(10), 4237-4252. [Link]

-

Li, X., et al. (2021). Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry, 64(15), 10864-10903. [Link]

-

Mahan, M. E., et al. (2014). Discovery of Novel 2-((Pyridin-3-yloxy)methyl)piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders. Scilit. [Link]

-

Thareja, S., et al. (2014). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Ingenta Connect. [Link]

-

Al-Sanea, M. M., et al. (2018). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

-

Thareja, S., et al. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Bentham Science Publishers. [Link]

-

Tietje, A. M., et al. (2019). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 10(2), 1076-1087. [Link]

-

Blum, A. P., et al. (2010). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 107(31), 13959-13964. [Link]

-

Abreo, M. A., et al. (1996). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Journal of Medicinal Chemistry, 39(4), 817-825. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Gotte, G., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry, 13(16), 1465-1486. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249767. [Link]

-

ResearchGate (2023). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

-

Nishikiori, H., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 99-112. [Link]

-

ResearchGate (2026). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Ross, B. E. (2021). Development of Fluorinated MAO-B inhibitors as potential drug candidat. University of South Dakota. [Link]

-

Taha, E. A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3794. [Link]

-

Wang, Y., et al. (2023). Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification. European Journal of Medicinal Chemistry, 256, 115458. [Link]

-

Kumar, V., et al. (2018). Privileged scaffolds as MAO inhibitors: Retrospect and prospects. European Journal of Medicinal Chemistry, 148, 268-292. [Link]

-

Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524-7543. [Link]

-

Zhang, H., et al. (2021). G protein-coupled receptors: structure- and function-based drug discovery. Acta Pharmacologica Sinica, 42(10), 1573-1590. [Link]

-

Zhang, Y., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(59), 35919-35926. [Link]

-

AZoLifeSciences (2024). Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences. [Link]

-

Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 919371. [Link]

-

Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6598. [Link]

-

Hauser, A. S., et al. (2017). G Protein-Coupled Receptors as Targets for Approved Drugs. Pharmacological Reviews, 69(4), 467-510. [Link]

-

Wikipedia (n.d.). G protein-coupled receptor. Wikipedia. [Link]

-

Cong, Z., et al. (2020). Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors: Drug–Target Interactions. Journal of Medicinal Chemistry, 63(23), 14235-14264. [Link]

-

Gumienna-Kontecka, E., et al. (2021). First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). Molecules, 26(11), 3326. [Link]

-

Wu, Q., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(11), 104245. [Link]

-

Li, Y., et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. [Link]

-

Poindexter, G. S., et al. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(21), 2491-2494. [Link]

-

van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15779-15793. [Link]

-

ResearchGate (n.d.). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylm ethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. Docking Study of Novel Pyrrolidine Derivatives as Potential Dipep...: Ingenta Connect [ingentaconnect.com]

- 11. oatext.com [oatext.com]

- 12. Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]

- 19. mdpi.com [mdpi.com]

- 20. Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. G protein-coupled receptors: structure- and function-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. azolifesciences.com [azolifesciences.com]

- 23. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

experimental protocol for using 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine in assays

An Application Framework for the Characterization of Novel Ligands: 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine as a Putative Inwardly Rectifying Potassium (Kir) Channel Modulator

Introduction: The Rationale for Investigation

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The compound 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine represents a confluence of privileged structural motifs. The trifluoromethylpyridine group is a key feature in numerous active pharmaceutical and agrochemical ingredients, valued for its ability to enhance metabolic stability and modulate electronic properties.[1] The pyrrolidine scaffold provides a three-dimensional structure that can effectively explore pharmacological space.[2]

While the specific biological target of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine is not yet defined in the public domain, its structural elements suggest a strong potential for interaction with physiologically important targets such as ion channels. Specifically, the inward-rectifier potassium (Kir) channels, which play critical roles in controlling cell membrane potential and electrical activity in diverse cell types, are a compelling target class.[3] Kir2.1 channels, for instance, are fundamental to cardiac muscle repolarization and neuronal excitability.[3][4][5] Dysfunctional Kir2.1 channels are linked to significant pathologies, including cardiac arrhythmias like Andersen-Tawil syndrome.[6]

This document, therefore, presents a comprehensive experimental framework for the systematic evaluation of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine (referred to herein as 'the compound') as a potential modulator of the Kir2.1 channel. We will detail a high-throughput primary screening assay, followed by a gold-standard electrophysiological validation protocol, providing researchers with a robust pathway to characterize its activity and mechanism of action.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are paramount for generating reproducible and reliable data. The trifluoromethylpyridine moiety necessitates careful handling in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8][9][10]

Key Recommendations:

-

Storage: The compound, a solid at room temperature, should be stored in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation.[8][10]

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution due to its broad solubilizing power for organic molecules.

-

Stock Solution Protocol:

-

Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance.

-

Calculate the volume of DMSO required to achieve a high-concentration stock (e.g., 10 mM or 20 mM). For a compound with a molecular weight of 231.22 g/mol , to make a 10 mM stock from 5 mg:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

-

Volume (L) = (0.005 g / 231.22 g/mol ) / 0.01 mol/L = 0.00216 L = 2.16 mL

-

-

Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

-

Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes in low-retention tubes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C.

-

Experimental Workflow: A Two-Stage Validation Approach

A tiered screening approach is the most efficient method for identifying and validating novel ion channel modulators. This workflow begins with a sensitive high-throughput screen to identify initial "hits," followed by a more detailed, lower-throughput assay to confirm activity and elucidate the mechanism of action.

Caption: A validated screening cascade for Kir2.1 modulator discovery.

Protocol 1: High-Throughput Screening via Thallium Flux Assay

Scientific Rationale: The thallium (Tl+) flux assay is a well-established method for screening potassium channel modulators in a high-throughput format.[3][11] The Kir2.1 channel is permeable to Tl+ ions, which serve as a surrogate for K+. The assay utilizes a Tl+-sensitive fluorescent dye that is loaded into the cells. When channels are open, the influx of Tl+ from the extracellular buffer causes a significant increase in fluorescence, which can be measured kinetically. Inhibitors of the Kir2.1 channel will block this influx, resulting in a reduced fluorescence signal.

Cell Line:

-

HEK-293 (Human Embryonic Kidney) cell line stably expressing human Kir2.1 (KCNJ2). These cells provide a robust and clean background with low endogenous channel expression.[3]

Materials & Reagents:

-

HEK-293/Kir2.1 stable cell line

-

Assay Plates: 384-well, black-walled, clear-bottom tissue culture plates

-

Fluorescent Dye: Thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit)

-

Assay Buffer (HBSS): Hank's Balanced Salt Solution, supplemented with 20 mM HEPES, pH 7.4

-

Stimulus Buffer: Assay buffer containing a final concentration of Tl₂SO₄

-

Compound Plates: 384-well plates containing serial dilutions of the test compound.

-

Positive Control: ML133 or BaCl₂ (a known Kir channel blocker)[4][11]

-

Negative Control: DMSO vehicle (0.1% final concentration)

-

Instrumentation: Kinetic imaging plate reader (e.g., Hamamatsu FDSS, FLIPR)

Step-by-Step Protocol:

-

Cell Plating:

-

Culture HEK-293/Kir2.1 cells to ~80% confluency.

-

Harvest cells and seed them into 384-well assay plates at a density of 20,000-30,000 cells per well.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Dye Loading:

-

Prepare the dye-loading solution according to the manufacturer's protocol.

-

Remove the cell culture medium from the assay plate and add 20 µL of the dye-loading solution to each well.

-

Incubate the plate for 60-90 minutes at room temperature, protected from light. This allows the dye to enter the cells.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compound, positive control (e.g., ML133), and negative control (DMSO) in Assay Buffer in a separate compound plate.

-

Transfer 5 µL from the compound plate to the corresponding wells of the cell assay plate.

-

Incubate for 15-30 minutes at room temperature.

-

-

Signal Measurement:

-

Place the assay plate into the kinetic imaging plate reader.

-

Set the instrument to record a baseline fluorescence reading for 5-10 seconds.

-

Program the instrument to add 10 µL of Stimulus Buffer to each well.

-

Immediately begin recording the fluorescence intensity for 60-120 seconds. The influx of Tl+ through open Kir2.1 channels will cause a rapid increase in signal.

-

-

Data Analysis:

-

The primary response is calculated as the change in fluorescence intensity (F_max - F_baseline).

-

Normalize the data on a plate-by-plate basis:

-

% Inhibition = 100 * (1 - [Signal_Compound - Signal_Positive_Control] / [Signal_Negative_Control - Signal_Positive_Control])

-

-

Calculate the Z-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.

-

| Parameter | Description | Typical Value |

| Z-Factor (Z') | A statistical measure of assay quality and robustness. | > 0.5 |

| Signal Window | The ratio of the mean signal of the negative control to the positive control. | > 5-fold |

| Hit Cutoff | The threshold for % inhibition to be considered an active "hit". | > 50% or > 3x S.D. of negative control |

Protocol 2: Electrophysiological Validation via Automated Patch-Clamp

Scientific Rationale: Electrophysiology is the gold-standard for studying ion channels, as it provides a direct measurement of the ionic current flowing through the channel pore.[12] Automated patch-clamp (APC) systems have made this technique feasible for medium-throughput screening and validation, enabling the recording of hundreds of cells simultaneously.[4][13] This method will confirm direct inhibition of the Kir2.1 channel and allow for the precise determination of the compound's potency (IC₅₀).

Caption: Mechanism of Kir2.1 inhibition measured by electrophysiology.

Instrumentation:

Materials & Reagents:

-

HEK-293/Kir2.1 stable cell line, prepared in suspension

-

External Solution (mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4 with KOH

-

Internal Solution (mM): 130 K-Aspartate, 10 KCl, 5 EGTA, 2 MgCl₂, 10 HEPES; pH 7.2 with KOH

-

Test compound serially diluted in External Solution.

Step-by-Step Protocol:

-

Cell Preparation:

-

Culture cells as previously described.

-

On the day of the experiment, detach cells using a non-enzymatic dissociation solution to ensure channel integrity.

-

Resuspend cells in the appropriate external solution and maintain in suspension on the APC instrument's cell hotel.

-

-

Instrument Setup:

-

Prime the instrument's fluidics with internal and external solutions.

-

Use a multi-hole or single-hole recording plate appropriate for the cell type.

-

The system will automatically capture cells, form giga-ohm seals, and establish the whole-cell recording configuration.

-

-

Voltage Protocol & Recording:

-

Hold cells at a potential of -80 mV.

-

Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) to elicit both inward and outward Kir2.1 currents.[15]

-

Record a stable baseline current for 2-3 minutes.

-

-

Compound Application:

-

Apply the negative control (vehicle) to establish the baseline current stability.

-

Sequentially apply increasing concentrations of the test compound (e.g., 0.01, 0.1, 1, 10, 30 µM). Allow the current to reach a steady-state at each concentration (typically 2-3 minutes).

-

Finally, apply a known blocker (e.g., 2 mM BaCl₂) to determine the maximal block of the Kir2.1-specific current.[16]

-

-

Data Analysis:

-

Measure the peak inward current amplitude at a negative potential (e.g., -110 mV) for each concentration.[4]

-

Normalize the current at each concentration to the baseline (vehicle) response.

-

Plot the normalized current as a function of compound concentration.

-

Fit the data to a four-parameter logistic equation (Hill equation) to determine the IC₅₀ value.

-

| Parameter | Description | Example Value |

| IC₅₀ (µM) | The concentration of the compound that inhibits 50% of the Kir2.1 current. | 1.2 µM |

| Hill Slope | Describes the steepness of the dose-response curve. A slope of ~1 suggests a 1:1 binding stoichiometry. | 1.1 |

| Eₘₐₓ (%) | The maximum percentage of inhibition observed at the highest tested concentration. | 98% |

References

-

McKay, N. G., Kirby, R. W., & Lawson, K. (2008). Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties. Methods in Molecular Biology, 491, 267-77. [Link]

-

Acheampong, D. O., et al. (2014). Rubidium Efflux Assay for the Determination of Calcium Activated Potassium Channel Activity. American Center of Science and Education. [Link]

-

K-A. Koster, J., et al. (2020). Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents. American Journal of Physiology-Cell Physiology. [Link]

-

El-Sheikh, A. A., & Kurata, H. T. (2024). Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators. Methods in Molecular Biology. [Link]

-

Crumb, W. J., et al. (2016). Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform. ASSAY and Drug Development Technologies. [Link]

-